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The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by
the PTPN11 gene, has emerged as a critical node in oncogenic signaling pathways. Its role in
mediating cellular proliferation, survival, and differentiation through the RAS-MAPK pathway
has made it a compelling target for cancer therapy. This has led to the development of
allosteric inhibitors that lock SHP2 in an inactive conformation. Among these, TNO155 and its
predecessor, SHP099, both developed by Novartis, are prominent examples. This guide
provides a detailed, data-driven comparison of these two inhibitors to inform preclinical and
clinical research decisions.

Mechanism of Action: Allosteric Inhibition of SHP2

Both TNO155 and SHP099 are allosteric inhibitors of SHP2. They bind to a tunnel-like pocket
at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP)
domains. This binding stabilizes the auto-inhibited conformation of SHP2, preventing the N-
SH2 domain from displacing and allowing substrate access to the catalytic site. The result is
the suppression of SHP2-mediated signaling, primarily the RAS-ERK pathway.
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Mechanism of allosteric SHP2 inhibition by TNO155 and SHP099.

Quantitative Performance Data

The following tables summarize the available quantitative data for TNO155 and SHP099,
comparing their biochemical potency and cellular activity. TNO155 generally exhibits greater
potency than SHP099 across various assays and cell lines.

Table 1: Biochemical F \qainst SHP3

Inhibitor Assay Type Target IC50 Reference
TNO155 Biochemical Wild-Type SHP2 11 nM [1]
SHP099 Biochemical Wild-Type SHP2 71 nM [1]

Table 2: Cellular Activity in Cancer Cell Lines
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In Vivo Efficacy

Both TNO155 and SHP099 have demonstrated anti-tumor activity in various preclinical
xenograft models. Notably, studies directly comparing the two have indicated that TNO155
achieves similar or greater efficacy at lower doses than SHP099.[6]

For instance, in ALK-mutant neuroblastoma models, TNO155 showed substantially higher
single-agent anti-tumor activity than SHP099, with much lower doses required to achieve

similar effects.[6] This enhanced efficacy of TNO155 has also been reported in malignant

peripheral nerve sheath tumors.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below
are summaries of key experimental protocols used to evaluate SHP2 inhibitors.

Biochemical Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against
the enzymatic activity of purified SHP2 protein.

Methodology:

e Enzyme and Substrate Preparation: Recombinant full-length wild-type SHP2 is used. A
common substrate is the fluorogenic di-methyl-umbelliferyl phosphate (DiFMUP).

» Activation of SHP2: As wild-type SHP2 is auto-inhibited, it requires activation. This is typically
achieved by pre-incubating the enzyme with a dually phosphorylated peptide from the insulin
receptor substrate 1 (IRS-1).

e Assay Procedure:
o The assay is performed in a 384-well plate format.

o A solution of activated SHP2 is mixed with varying concentrations of the test inhibitor (e.g.,
TNO155 or SHP099) and incubated.

o The enzymatic reaction is initiated by adding the DiIFMUP substrate.
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o The fluorescence generated by the dephosphorylation of DIFMUP is measured over time
using a plate reader.

» Data Analysis: The rate of the enzymatic reaction is calculated for each inhibitor
concentration. The IC50 value is determined by fitting the dose-response curve with a
suitable nonlinear regression model.
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Workflow for a typical biochemical SHPZ2 inhibition assay.
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Cellular Thermal Shift Assay (CETSA) for Target
Engagement

Objective: To confirm that the inhibitor binds to and stabilizes SHP2 within intact cells.
Methodology:

e Cell Culture and Treatment: Cells expressing the target protein (e.g., HEK293T cells
overexpressing SHP2) are cultured and treated with the test inhibitor or vehicle control.

o Thermal Challenge: The treated cells are heated to a range of temperatures. The binding of
a ligand (the inhibitor) typically increases the thermal stability of the target protein.

o Cell Lysis and Protein Separation: After the heat treatment, cells are lysed, and soluble
proteins are separated from aggregated, denatured proteins by centrifugation.

o Protein Detection: The amount of soluble SHP2 remaining at each temperature is quantified,
typically by Western blotting or an enzyme-linked immunosorbent assay (ELISA).

o Data Analysis: A "melting curve" is generated by plotting the amount of soluble SHP2 as a
function of temperature. A shift in this curve to higher temperatures in the presence of the
inhibitor indicates target engagement and stabilization.

In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of the SHP2 inhibitor in a living organism.
Methodology:
e Animal Model: Immunocompromised mice (e.g., nude or NOD/SCID) are used.

e Tumor Implantation: Human cancer cells are injected subcutaneously into the flanks of the
mice.

e Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-
200 mm?). The mice are then randomized into treatment and control groups.
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e Drug Administration: The inhibitor (e.g., TNO155 or SHP099) is administered to the
treatment group, typically via oral gavage, at a predetermined dose and schedule. The

control group receives a vehicle.

e Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g.,

twice weekly).

e Endpoint and Analysis: The study is concluded when tumors in the control group reach a
predetermined size or at a specified time point. The anti-tumor efficacy is assessed by
comparing the tumor growth inhibition between the treated and control groups.
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General workflow for an in vivo xenogratft efficacy study.
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Conclusion and Future Directions

The available preclinical data strongly suggest that TNO155 is a more potent allosteric inhibitor
of SHP2 than SHP099, with improved cellular activity and in vivo efficacy. This enhanced
potency may translate to a wider therapeutic window and a more favorable clinical profile.
TNO155 is currently being evaluated in multiple clinical trials, both as a monotherapy and in
combination with other targeted agents.[7]

For researchers, the choice between TNO155 and SHP099 for preclinical studies will likely
depend on the specific research question and the desired potency. For studies aiming to
translate findings to the clinic, TNO155 represents the more clinically advanced and potent
option. Future research will continue to elucidate the full therapeutic potential of SHP2
inhibition and the optimal clinical applications for next-generation inhibitors like TNO155.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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shp099]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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